molecular formula C24H30N2O11 B8180552 Thalidomide-PEG5-COOH

Thalidomide-PEG5-COOH

Cat. No.: B8180552
M. Wt: 522.5 g/mol
InChI Key: GORYVJWAUFWGOR-UHFFFAOYSA-N
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Description

Thalidomide-PEG5-COOH is a synthesized E3 ligase ligand-linker conjugate that incorporates the Thalidomide-based cereblon ligand and a polyethylene glycol (PEG) linker. This compound is primarily used in PROTAC (PROteolysis TArgeting Chimeras) technology, which is a novel approach for targeted protein degradation. The compound is designed to facilitate the selective degradation of target proteins by exploiting the intracellular ubiquitin-proteasome system .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-PEG5-COOH involves the conjugation of Thalidomide with a PEG linker. The process typically includes the following steps:

    Activation of Thalidomide: Thalidomide is first activated by converting it into a reactive intermediate.

    PEG Linker Attachment: The activated Thalidomide is then reacted with a PEG linker under controlled conditions to form the conjugate.

    Purification: The final product is purified using chromatographic techniques to achieve high purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Thalidomide-PEG5-COOH primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: These reactions typically involve nucleophiles such as amines or thiols. The reactions are carried out in organic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce carboxylic acids .

Scientific Research Applications

Thalidomide-PEG5-COOH has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Thalidomide-PEG5-COOH involves its binding to cereblon, a component of the E3 ubiquitin ligase complex. This binding induces the recruitment of target proteins to the E3 ligase complex, leading to their ubiquitination and subsequent degradation by the proteasome. The selective degradation of target proteins is achieved through the specific interaction between the Thalidomide-based ligand and cereblon .

Comparison with Similar Compounds

    Lenalidomide-PEG5-COOH: Another PROTAC compound with similar structure but different target specificity.

    Pomalidomide-PEG5-COOH: Similar to Thalidomide-PEG5-COOH but with enhanced potency and selectivity.

Uniqueness: this compound is unique due to its specific binding affinity to cereblon and its ability to induce selective protein degradation. Compared to similar compounds, it offers a distinct balance of efficacy and selectivity, making it a valuable tool in targeted protein degradation research .

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]oxyethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O11/c27-20-4-3-19(22(30)25-20)26-23(31)17-2-1-16(15-18(17)24(26)32)37-14-13-36-12-11-35-10-9-34-8-7-33-6-5-21(28)29/h1-2,15,19H,3-14H2,(H,28,29)(H,25,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GORYVJWAUFWGOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCOCCOCCOCCOCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O11
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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